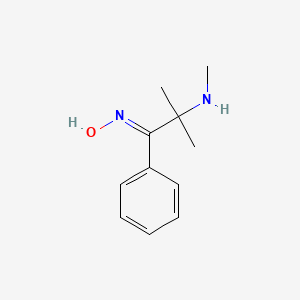![molecular formula C16H13ClN2O4 B3862034 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862034.png)
3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
Overview
Description
3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as CNPAPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of protein function. 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to interact with enzymes, receptors, ion channels, and transporters, altering their activity and leading to changes in cellular signaling pathways. The precise molecular targets of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one are still under investigation.
Biochemical and Physiological Effects
3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have diverse biochemical and physiological effects, depending on the experimental conditions and the cell types used. In cancer cells, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been reported to induce apoptosis and inhibit cell proliferation. In inflammatory cells, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to reduce the production of pro-inflammatory cytokines. In neurons, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been demonstrated to enhance synaptic plasticity and improve cognitive function.
Advantages and Limitations for Lab Experiments
3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one also has some limitations, such as its low water solubility, which can affect its bioavailability and toxicity. In addition, the mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, which makes it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of more potent and selective analogs of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one for use as therapeutic agents. Another area of interest is the elucidation of the molecular targets and signaling pathways involved in the biological effects of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. Finally, the application of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in animal models and clinical trials will be necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. The synthesis method of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the condensation of 4-chloro-2-nitroaniline and 4-methoxyacetophenone. 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has diverse scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of protein function. 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has diverse biochemical and physiological effects, depending on the experimental conditions and the cell types used. 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one also has some limitations, such as its low water solubility and the challenges in interpreting the results of experiments. Finally, there are several future directions for research on 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, including the development of more potent and selective analogs, the elucidation of the molecular targets and signaling pathways, and the application in animal models and clinical trials.
Scientific Research Applications
3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In biochemistry, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been used to study the mechanism of action of enzymes and receptors. In pharmacology, 3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been tested for its ability to modulate the activity of ion channels and transporters.
properties
IUPAC Name |
(E)-3-(4-chloro-2-nitroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-13-5-2-11(3-6-13)16(20)8-9-18-14-7-4-12(17)10-15(14)19(21)22/h2-10,18H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMPJLYWFQYOIM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)
![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)


![N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)

![2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862021.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3862029.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)
![3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862055.png)
